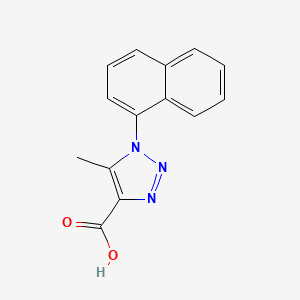

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

70292-10-3 |

|---|---|

Molekularformel |

C14H11N3O2 |

Molekulargewicht |

253.26 g/mol |

IUPAC-Name |

5-methyl-1-naphthalen-1-yltriazole-4-carboxylic acid |

InChI |

InChI=1S/C14H11N3O2/c1-9-13(14(18)19)15-16-17(9)12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H,18,19) |

InChI-Schlüssel |

XKCDKNITHGLQBZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=NN1C2=CC=CC3=CC=CC=C32)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview and Mechanism

The Grignard reagent-based approach, as detailed in US Patent 20180029999A1, offers a scalable pathway for introducing carboxyl groups into triazole derivatives. For 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid, the synthesis begins with 1-(1-naphthalenyl)-4,5-dibromo-1H-1,2,3-triazole (II ). This intermediate reacts sequentially with isopropylmagnesium chloride (iPrMgCl) and carbon dioxide to install the carboxylic acid moiety.

One-Step Synthesis via Azide-β-Ketoester Cycloaddition

Cycloaddition Reaction Design

US Patent 6642390B2 discloses a streamlined method using 1-azidonaphthalene and methyl 3-oxobutanoate (a β-ketoester). Under basic conditions (e.g., K₂CO₃), the azide undergoes [3+2] cycloaddition with the ketoester’s enolate, directly forming the triazole ring with inherent carboxyl functionality.

The reaction proceeds via:

Substrate Compatibility and Limitations

While this method avoids hazardous intermediates, the naphthalenyl azide precursor requires careful handling due to its shock-sensitive nature. Additionally, electron-withdrawing groups on the azide (e.g., nitro substituents) can retard reactivity, though the naphthalenyl group’s electron-rich nature favors cycloaddition. Typical yields for analogous phenyl-substituted triazoles exceed 70%, suggesting potential for high efficiency with optimized conditions.

Ester Hydrolysis Route

Ester Synthesis and Hydrolysis

As exemplified by 5-methyl-1-phenyl-1H-triazole-4-carboxylates, the target compound can be accessed via hydrolysis of its methyl ester precursor. Esterification is achieved by treating the carboxylic acid with methyl iodide and a base (e.g., K₂CO₃) in DMF/THF. Subsequent saponification using aqueous HCl or NaOH regenerates the acid.

Practical Considerations

-

Ester Stability : Methyl esters of triazolecarboxylic acids are stable under ambient storage, facilitating intermediate isolation.

-

Hydrolysis Efficiency : Acidic conditions (pH 1–2) at 50–80°C provide complete de-esterification within 4–6 h.

Comparative Analysis of Synthetic Methods

Challenges and Industrial Considerations

Steric Effects of the Naphthalenyl Group

The 1-naphthalenyl substituent introduces steric bulk, slowing reaction kinetics in both Grignard and cycloaddition routes. Strategies to mitigate this include:

Analyse Chemischer Reaktionen

1H-1,2,3-Triazol-4-carbonsäure, 5-Methyl-1-(1-Naphthalenyl)- unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidations-, Reduktions- und Substitutionsreaktionen.

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden. Die Oxidationsreaktion führt typischerweise zur Bildung der entsprechenden Triazol-N-oxide.

Reduktion: Die Reduktion der Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erfolgen. Diese Reaktion kann zur Bildung reduzierter Triazolderivate führen.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen Nukleophile wie Amine oder Thiole eine Abgangsgruppe am Triazolring ersetzen. Diese Reaktion kann unter basischen Bedingungen mit Reagenzien wie Natriumhydroxid oder Kaliumcarbonat durchgeführt werden.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Triazol-N-oxide entstehen, während durch Reduktion reduzierte Triazolderivate entstehen können .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound exhibits significant biological activities, making it a candidate for pharmaceutical applications. Key findings include:

- Antimicrobial Activity : Research indicates that triazole derivatives possess antimicrobial properties. For instance, studies have shown that certain triazole compounds demonstrate effectiveness against various bacterial strains and fungi . The incorporation of the naphthalene moiety may enhance these properties due to its hydrophobic nature, which can improve membrane permeability.

- Anticancer Properties : Triazole derivatives have been investigated for their anticancer potential. Some studies suggest that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells . The specific mechanisms often involve the modulation of cell signaling pathways.

Agricultural Applications

1H-1,2,3-Triazole derivatives are also being explored for their potential use in agriculture:

- Fungicides : The antifungal properties of triazoles make them suitable candidates for developing new fungicides. Their ability to disrupt fungal cell wall synthesis positions them as effective agents against crop diseases caused by fungal pathogens .

Materials Science

In materials science, the unique properties of 1H-1,2,3-Triazole derivatives allow for innovative applications:

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit interesting electronic and optical properties useful in catalysis and sensor development .

Case Study 1: Antimicrobial Activity Assessment

A study conducted on various triazole derivatives revealed that compounds similar to 5-methyl-1-(1-naphthalenyl)- exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, showing promising results comparable to existing antibiotics .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of triazole derivatives has highlighted methods such as click chemistry for efficient production. The synthesized compounds were characterized using techniques like NMR and mass spectrometry, confirming their structures and purity levels . Such studies pave the way for further exploration into their biological activities.

Data Table: Comparison of Biological Activities

Wirkmechanismus

The mechanism of action of 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects .

In addition, the compound can interact with cellular receptors and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(1-naphthalenyl)-

- CAS No.: 110678-87-0

- Molecular Formula : C₁₄H₁₂N₄O

- Molecular Weight : 252.271 g/mol

- Structural Features: A 1,2,3-triazole core substituted at position 1 with a 1-naphthalenyl group and at position 5 with a methyl group.

- Cu-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Reaction of 1-azidonaphthalene with β-keto esters followed by hydrolysis .

- Dimroth Rearrangement : Used for aryl-substituted triazoles, involving base-catalyzed ring transformations .

Structural and Functional Comparison with Analogous Compounds

Substituent Analysis

Key Observations :

Anticancer Activity (NCI-H522 Lung Cancer Cell Line) :

Mechanistic Insights :

- The target compound’s naphthalenyl group may mimic tyrosine kinase inhibitor scaffolds (e.g., c-Met inhibitors), but its carboxylic acid could limit membrane penetration compared to amide derivatives .

- Thiazole-containing analogs exhibit zwitterionic properties, balancing solubility and permeability .

Solubility and Stability :

- The naphthalenyl group increases hydrophobicity, likely reducing aqueous solubility compared to phenyl or pyridinyl analogs.

- Carboxylic acid derivatives generally exhibit higher crystallinity and thermal stability than esters, as evidenced by crystal structure reports (e.g., benzyl-substituted analog in ).

Biologische Aktivität

1H-1,2,3-Triazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid is a notable member of this class, exhibiting a range of pharmacological effects. This article reviews its biological activity, synthesis, and potential applications based on recent research findings.

- Molecular Formula : C13H11N3O2

- Molecular Weight : 241.25 g/mol

- CAS Number : Not specifically listed but can be derived from related compounds.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of triazole derivatives. For instance, compounds containing the triazole moiety have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Properties

Recent research indicates that 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid exhibits cytotoxic activity against cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in human leukemic cells by triggering DNA damage and mitochondrial dysfunction . The compound's effectiveness was comparable to established chemotherapeutics like doxorubicin.

Anti-inflammatory Effects

Triazole derivatives have also been investigated for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases.

The biological activities of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid are attributed to its ability to interact with various biological targets:

- DNA Intercalation : Some studies suggest that triazoles can intercalate into DNA, leading to structural changes and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cellular proliferation and inflammation.

Synthesis Methods

The synthesis of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves:

- Click Chemistry : Utilizing azides and alkynes to form the triazole ring.

- Carboxylation : Introducing the carboxylic acid group through various methods including hydrolysis or direct functionalization.

Case Studies

A notable case study involved the evaluation of various triazole derivatives for their anticancer properties. In this study:

- Compound Testing : Different concentrations of 5-methyl-1-(1-naphthalenyl)-1H-1,2,3-triazole-4-carboxylic acid were tested against several cancer cell lines.

- Results : The compound exhibited a dose-dependent cytotoxic effect with IC50 values indicating potent activity at nanomolar concentrations.

Data Table of Biological Activities

Q & A

Q. How does this compound compare to analogous triazole derivatives?

- Methodological Answer : Perform comparative analysis using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.